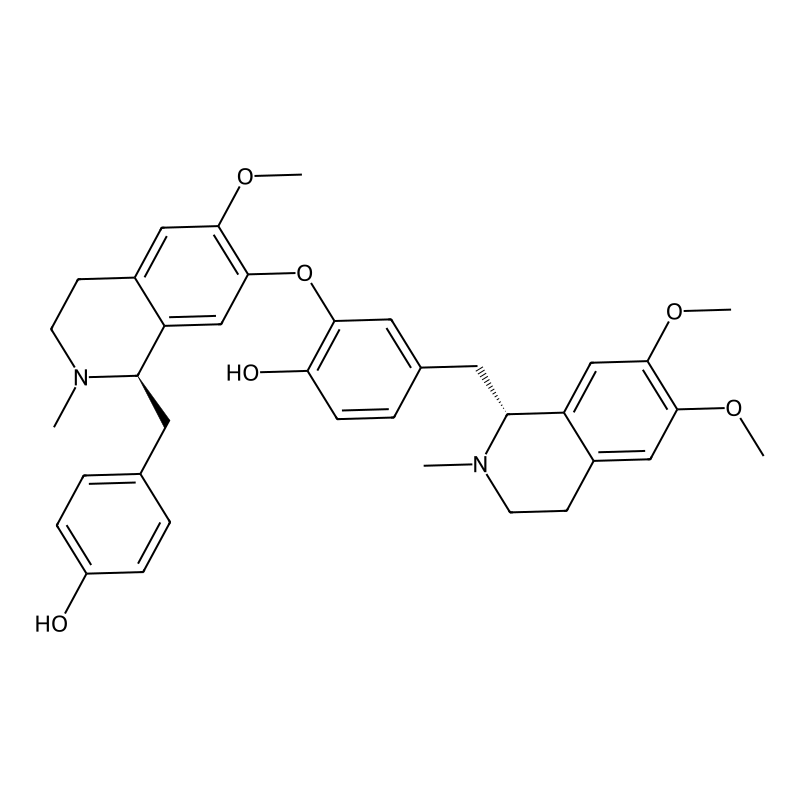

Liensinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vascular Inflammation Prevention

Scientific Field: Medical Science

Summary of Application: Liensinine, a bisbenzylisoquinoline alkaloid found in various parts of the lotus (Nelumbo nucifera Gaertn.) including seeds, has been studied for its preventive activity on vascular inflammation.

Methods of Application: The study evaluated the anti-oxidative activity of liensinine using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay method and measuring the peroxidation of serum lipid.

Results: Liensinine possesses significant anti-oxidative activity as revealed by the DPPH assay and inhibition of serum lipid peroxidation.

Neuroprotective Effects

Scientific Field: Neurology

Summary of Application: Liensinine and neferine have been studied for their neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans.

Treatment of Ischemia–Reperfusion-Induced Brain Injury

Summary of Application: Liensinine has been studied for its potential to treat cerebral ischemia–reperfusion injuries (CIRI), a type of brain injury caused by the sudden return of blood supply after a period of ischemia or lack of blood supply.

Methods of Application: An in vitro ischemia–reperfusion (I/R) neuronal cell model was established and pretreated with liensinine.

Results: Liensinine treatment increased cell viability, decreased cell injury and apoptosis, and inhibited autophagy.

Treatment of Acute Lung Injury

Scientific Field: Pulmonology

Inhibition of Cell Proliferation in Human Tenon’s Fibroblast Cells

Scientific Field: Ophthalmology

Summary of Application: Liensinine has been studied for its effects on cell proliferation and MAP3K7 gene expression in TGF-β1-treated human Tenon’s fibroblast cells.

Liensinine is a bioactive alkaloid primarily derived from the seeds of the lotus plant, specifically from the species Nelumbo nucifera. It has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities. Liensinine is characterized by its complex chemical structure, which contributes to its biological efficacy. Research indicates that this compound can inhibit cell growth in various cancer types and modulate inflammatory responses in vascular tissues .

Liensinine exhibits diverse mechanisms of action depending on the biological context. Here are some key areas of research:

- Autophagy/Mitophagy Inhibition: Studies suggest liensinine acts as an inhibitor of autophagy and mitophagy, cellular processes involved in degradation and recycling of cellular components [, ]. Liensinine appears to block the fusion of autophagosomes with lysosomes, essential for the breakdown of cellular material []. This inhibition can have implications for cancer treatment strategies, as discussed below.

- Anti-tumor activity: Liensinine has shown promise in inhibiting the growth and proliferation of cancer cells []. Research suggests it may achieve this by modulating the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival in cancer cells []. Additionally, liensinine's autophagy inhibition might sensitize cancer cells to chemotherapy by increasing their vulnerability [].

- Other potential mechanisms: Liensinine has been investigated for its anti-arrhythmic, anti-hypertensive, and anti-fibrotic properties, although the exact mechanisms underlying these effects remain to be elucidated [].

Liensinine exhibits a range of biological activities:

- Anti-Tumor Effects: It has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast cancer and non-small cell lung cancer. This is achieved through mechanisms such as inducing apoptosis and blocking autophagic flux .

- Anti-Inflammatory Properties: Liensinine reduces inflammation by inhibiting the release of pro-inflammatory cytokines and enzymes in macrophages and vascular smooth muscle cells .

- Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage .

Liensinine has potential applications in various fields:

- Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, liensinine is being explored as a therapeutic agent for treating various malignancies and inflammatory diseases.

- Nutraceuticals: As a natural product with health benefits, it is considered for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

- Cosmetics: Its antioxidant properties make it a candidate for formulations aimed at skin protection against environmental stressors.

Research on liensinine's interactions with other compounds is ongoing. Notably:

- Synergistic Effects: Studies suggest that liensinine may enhance the efficacy of conventional chemotherapy agents by sensitizing cancer cells to treatment .

- Biomolecular Interactions: Liensinine interacts with various cellular pathways, influencing mitochondrial function and inflammatory signaling cascades .

Liensinine shares structural and functional similarities with several other compounds derived from natural sources. Below is a comparison highlighting its uniqueness:

Liensinine stands out due to its specific focus on cancer treatment and vascular inflammation modulation, making it a unique candidate for further research in therapeutic applications. Its ability to both scavenge free radicals and inhibit key inflammatory pathways distinguishes it from other similar compounds.

High Performance Liquid Chromatography Systems

Reverse-phase chromatographic systems represent the cornerstone methodology for liensinine isolation, with several optimized configurations demonstrating exceptional performance characteristics. The Hypersil Biphenyl Dimethyl Sulfide Carbon-18 column (4.0 millimeters × 250 millimeters, particle size 5 micrometers) has emerged as a preferred stationary phase for analytical separations [1] [2]. This configuration utilizes a quaternary mobile phase consisting of methanol, 0.2 molar potassium dihydrogen phosphate, 0.2 molar sodium hydroxide, and triethylamine in a precise volumetric ratio of 71:17:12:0.002, maintaining a solution hydrogen ion concentration between 9.2 and 9.3 [3] [1].

Chromatographic performance parameters demonstrate remarkable analytical capabilities, with lower limits of quantification reaching 0.03 micrograms per milliliter for liensinine detection [1] [2]. The calibration linearity extends across a concentration range of 0.031 to 2.00 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [1]. Intra-day and inter-day precision measurements remain below 8 percent relative standard deviation across all tested concentration levels [1] [2].

Sample preparation methodologies employ liquid-liquid extraction procedures utilizing diethyl ether as the extractive solvent [4] [1]. Recovery efficiencies consistently exceed 80 percent for liensinine extraction from biological matrices [1] [2]. The extraction protocol involves the addition of ammonia-ammonium chloride buffer to achieve a hydrogen ion concentration of 10, followed by triple extraction with diethyl ether [4].

Ultra High Performance Liquid Chromatography Implementation

Ultra High Performance Liquid Chromatography systems provide enhanced separation efficiency through the implementation of sub-2-micrometer particle stationary phases [5] [6]. The Acquity Ultra High Performance Liquid Chromatography Biphenyl Ethyl Hybrid Carbon-18 column demonstrates superior chromatographic resolution with significantly reduced analysis times [5]. Gradient elution profiles utilize acetonitrile and 1 percent formic acid in water, with flow rates optimized to 0.40 milliliters per minute [5].

Performance characteristics of Ultra High Performance Liquid Chromatography systems demonstrate enhanced sensitivity with lower limits of quantification reaching 5 nanograms per milliliter [5]. Analysis times are substantially reduced to 2-5 minutes while maintaining chromatographic resolution equivalent to conventional High Performance Liquid Chromatography systems [5]. The linearity range spans 5-700 nanograms per milliliter with correlation coefficients exceeding 0.999 [5].

High Speed Counter-Current Chromatography for Preparative Isolation

High Speed Counter-Current Chromatography methodologies enable large-scale preparative separation of liensinine from complex botanical matrices [7] [8]. The technique employs upright coil planet centrifuge systems with four multilayer coils connected in series, providing a total capacity of 1600 milliliters [8]. Two-phase solvent systems have been optimized for different scale requirements [7] [8].

Small-scale separations utilize a solvent system composed of light petroleum (boiling point 60-90 degrees Celsius), ethyl acetate, tetrachloromethane, chloroform, methanol, and water in volumetric ratios of 1:1:4:4:6:2 [8]. This system enables rapid separation within 150 minutes, yielding 95 milligrams of liensinine with purity exceeding 95 percent from 1102 milligrams of crude alkaloid extract [8].

Large-scale preparative applications employ an optimized solvent system of ethyl acetate, tetrachloromethane, methanol, and water (1:6:4:1, volume per volume) [8]. This configuration processes 5850 milligrams of crude alkaloid in a single 9-hour separation, producing 650 milligrams of liensinine with purity exceeding 97 percent [8].

Alternative preparative systems utilize n-hexane, ethyl acetate, methanol, and water (5:8:4:5, volume per volume) containing 0.5 percent ammonium hydroxide [7]. From 200 milligrams of crude extract, this system yields 18.4 milligrams of liensinine with 96.8 percent purity [7].

Mass Spectrometric Profiling and Fragmentation Patterns

Electrospray Ionization Characteristics

Electrospray ionization mass spectrometry operates through the charge residue mechanism for large molecular species like liensinine [9]. The ionization process involves the formation of Taylor cone structures at applied voltages exceeding 6 kilovolts, generating microscopic charged droplets [10]. Coulombic fission events produce increasingly smaller droplets until isolated biomolecules achieve ionization through field evaporation or ion evaporation mechanisms [9] [10].

Liensinine ionization efficiency demonstrates optimal performance under positive electrospray ionization conditions [11] [12]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 611.15, corresponding to the monoisotopic molecular mass of 610.15 daltons [11] [12] [13]. Ionization parameters require careful optimization, with capillary voltages typically set at 3.0-3.2 kilovolts and source temperatures maintained at 120 degrees Celsius [11] [12].

Multiple Reaction Monitoring Transitions

Tandem mass spectrometry fragmentation of protonated liensinine generates characteristic product ion spectra enabling selective detection [11] [12] [13]. The primary fragmentation pathway involves the transition from the precursor ion at mass-to-charge ratio 611.15 to the product ion at mass-to-charge ratio 206.10 [11] [12]. This fragmentation represents a neutral loss of 405.05 daltons, corresponding to the elimination of a major structural fragment [11] [12].

Alternative fragmentation pathways produce secondary product ions at mass-to-charge ratios 192.2 and 206.2, which serve as confirmatory transitions for structural identification [5] [14]. Collision energy optimization is critical for achieving maximum sensitivity, with values typically ranging from 25 to 45 electron volts depending on instrument configuration [11] [12] [5].

Internal standard selection utilizes dauricine as a structural analog, exhibiting similar ionization characteristics [11] [12]. The dauricine precursor-to-product ion transition occurs at mass-to-charge ratio 625.25 to 206.10, providing chromatographic elution sufficiently separated from liensinine [11] [12].

Fragmentation Mechanism Interpretation

Collision-induced dissociation of protonated liensinine follows predictable fragmentation patterns characteristic of bisbenzylisoquinoline alkaloid structures [15] [16]. Primary fragmentation initiates through charge-directed cleavage of glycosidic linkages and retro-Diels-Alder reactions [15]. Sequential fragmentation produces smaller ionic species through neutral losses of water (18 daltons), carbon monoxide (28 daltons), and alkyl substituents [15] [16].

Benzylisoquinoline core structures demonstrate characteristic fragmentation involving the formation of tropylium-like ions at mass-to-charge ratio 206 [11] [12]. This base peak fragment results from rearrangement reactions involving the aromatic ring systems and represents the most stable ionic species under collision-induced dissociation conditions [15].

Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Characterization

One-dimensional proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of liensinine through chemical shift analysis and coupling pattern interpretation [17] [18]. Aromatic proton signals appear in the characteristic downfield region between 6.5 and 7.5 parts per million, reflecting the deshielding effects of the benzylisoquinoline ring systems [19] [20].

Methoxy group protons exhibit distinctive singlet resonances in the upfield region between 3.5 and 4.0 parts per million [19]. Aliphatic methylene protons connecting the isoquinoline units display complex multipicity patterns due to vicinal coupling with adjacent protons [19] [20].

Integration ratios provide quantitative structural information, confirming the molecular formula and substitution patterns [19]. Chemical shift assignments require temperature-dependent studies and deuterium exchange experiments to distinguish exchangeable protons from non-exchangeable aromatic signals [21].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy delivers detailed carbon framework characterization through chemical shift correlation with functional group environments [17] [22]. Aromatic carbon signals distribute across the 120-160 parts per million region, with quaternary carbons appearing further downfield due to reduced proton coupling [22].

Methoxy carbon resonances appear as characteristic signals near 55-60 parts per million, while aliphatic carbon atoms exhibit upfield chemical shifts consistent with their electronic environments [22]. Carbonyl carbon signals, when present, demonstrate distinctive downfield resonances exceeding 170 parts per million [22].

Distortionless Enhancement by Polarization Transfer experiments enable carbon multiplicity determination, distinguishing primary, secondary, tertiary, and quaternary carbon atoms [22]. Attached Proton Test sequences provide additional structural confirmation through phase-sensitive detection of carbon signals [22].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Correlation Spectroscopy experiments establish proton-proton connectivity through scalar coupling networks [17]. Homonuclear correlation patterns reveal structural relationships between spatially proximate protons within the molecular framework [23].

Heteronuclear Single Quantum Coherence spectroscopy correlates directly bonded carbon-proton pairs, providing unambiguous assignments for complex spectral regions [17] [24]. Heteronuclear Multiple Bond Correlation experiments extend connectivity information through two- and three-bond carbon-proton relationships [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Dates

2: Lv SF, Wang XH, Li HW, Zhang XL, Wang B. Quantification of liensinine in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 15;992:43-6. doi: 10.1016/j.jchromb.2015.04.023. Epub 2015 Apr 20. PubMed PMID: 25939097.

3: Peng LS, Jiang XY, Li ZX, Yi TG, Huang B, Li HL, Zeng Z, Liu Y, Peng SL, He JS, He L, Peng LP. A simple U-HPLC-MS/MS method for the determination of liensinine and isoliensinine in rat plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 1;991:29-33. doi: 10.1016/j.jchromb.2015.03.027. Epub 2015 Apr 3. PubMed PMID: 25910234.

4: Sugimoto Y, Nishimura K, Itoh A, Tanahashi T, Nakajima H, Oshiro H, Sun S, Toda T, Yamada J. Serotonergic mechanisms are involved in antidepressant-like effects of bisbenzylisoquinolines liensinine and its analogs isolated from the embryo of Nelumbo nucifera Gaertner seeds in mice. J Pharm Pharmacol. 2015 Dec;67(12):1716-22. doi: 10.1111/jphp.12473. Epub 2015 Aug 5. PubMed PMID: 26246025.

5: Yu Y, Sun S, Wang S, Zhang Q, Li M, Lan F, Li S, Liu C. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2). pii: E186. doi: 10.3390/ijms17020186. PubMed PMID: 26840304; PubMed Central PMCID: PMC4783920.

6: Hu G, Xu RA, Dong YY, Wang YY, Yao WW, Chen ZC, Chen D, Bu T, Ge RS. Simultaneous determination of liensinine, isoliensinine and neferine in rat plasma by UPLC-MS/MS and application of the technique to pharmacokinetic studies. J Ethnopharmacol. 2015 Apr 2;163:94-8. doi: 10.1016/j.jep.2015.01.020. Epub 2015 Jan 28. PubMed PMID: 25636663.

7: Wei T, Liang Z, Jin Y, Zhang L. [Effect of berberine, liensinine and neferine on HERG channel expression]. Zhongguo Zhong Yao Za Zhi. 2013 Jan;38(2):239-44. Chinese. PubMed PMID: 23672049.

8: Dong ZX, Zhao X, Gu DF, Shi YQ, Zhang J, Hu XX, Hu MQ, Yang BF, Li BX. Comparative effects of liensinine and neferine on the human ether-a-go-go-related gene potassium channel and pharmacological activity analysis. Cell Physiol Biochem. 2012;29(3-4):431-42. doi: 10.1159/000338497. Epub 2012 Apr 3. PubMed PMID: 22508050.

9: Yu L, Shen Q, Zhou Q, Jiang H, Bi H, Huang M, Zhou H, Zeng S. In vitro characterization of ABC transporters involved in the absorption and distribution of liensinine and its analogs. J Ethnopharmacol. 2013 Nov 25;150(2):485-91. doi: 10.1016/j.jep.2013.08.061. Epub 2013 Sep 12. PubMed PMID: 24036064.

10: Lin MT, Zhang C, Tang SL, Zhao ZZ, Chen HB, Zhang JY. [Metabolites Identification for Alkaloids from Nelumbinis Plumula in Caco-2 Cells by LC/MS/MS]. Zhong Yao Cai. 2015 Dec;38(12):2531-4. Chinese. PubMed PMID: 27352532.

11: Huang Y, Zhao L, Bai Y, Liu P, Wang J, Xiang J. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study. Arzneimittelforschung. 2011;61(6):347-52. doi: 10.1055/s-0031-1296209. PubMed PMID: 21827045.

12: Zhang X, Wen W, Hu X, Luo S, Cai H. [Determination of liensinine in plasma by high performance liquid chromatography]. Se Pu. 1997 Jul;15(4):347-8. Chinese. PubMed PMID: 15739474.

13: Liu S, Wang B, Li XZ, Qi LF, Liang YZ. Preparative separation and purification of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera GAERTN using high-speed counter-current chromatography. J Sep Sci. 2009 Jul;32(14):2476-81. doi: 10.1002/jssc.200800766. PubMed PMID: 19557808.

14: Hu XM, Zhou BH, Luo SD, Cai HS, Yin WH. [Quantitative determination of liensinine in the embryo Nelumbinis (Nelumbo nucifera Gaertn.) by TLC-scanning]. Zhongguo Zhong Yao Za Zhi. 1993 Mar;18(3):167-8, 192. Chinese. PubMed PMID: 8352904.

15: Hu XM, Zhou BH, Luo SD. [Stability of liensinine injection]. Zhongguo Zhong Yao Za Zhi. 1993 Jun;18(6):345-6, 382. Chinese. PubMed PMID: 8274212.

16: Hu X, Zhang X, Cai H, Lou S, Yin W. [Pharmacokinetics of liensinine in rabbits]. Zhongguo Zhong Yao Za Zhi. 1992 Oct;17(10):622-4, inside back cover. Chinese. PubMed PMID: 1294182.

17: CHAO TY, CHOU YL, YOUNG PT, CHOU TQ. Studies on the alkaloids of embryo loti, Nelumbo nucifera Gaertn. I. Isolation and characterisation of liensinine. Sci Sin. 1962 Feb;11:215-9. PubMed PMID: 13878148.

18: Chen Y, Fan G, Wu H, Wu Y, Mitchell A. Separation, identification and rapid determination of liensine, isoliensinine and neferine from embryo of the seed of Nelumbo nucifera Gaertn. by liquid chromatography coupled to diode array detector and tandem mass spectrometry. J Pharm Biomed Anal. 2007 Jan 4;43(1):99-104. Epub 2006 Jul 18. PubMed PMID: 16846715.

19: Zhang X, Wang X, Wu T, Li B, Liu T, Wang R, Liu Q, Liu Z, Gong Y, Shao C. Isoliensinine induces apoptosis in triple-negative human breast cancer cells through ROS generation and p38 MAPK/JNK activation. Sci Rep. 2015 Jul 29;5:12579. doi: 10.1038/srep12579. PubMed PMID: 26219228; PubMed Central PMCID: PMC4518223.

20: Cao F, Wang T, Ding W, Li Z, Shi S, Wang X. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes. BMC Pharmacol Toxicol. 2017 May 5;18(1):33. doi: 10.1186/s40360-017-0137-6. PubMed PMID: 28476169; PubMed Central PMCID: PMC5420095.